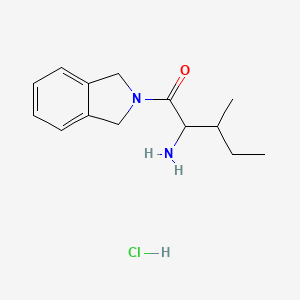
9-Benzylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C21H16. It consists of three fused benzene rings and is structurally related to phenanthrene . Phenanthrene itself is a colorless, crystal-like solid that can also appear yellow. It finds applications in various fields, including dyes, plastics, pesticides, explosives, and drugs .
Preparation Methods
The synthetic routes for 9-benzylphenanthrene involve the introduction of a benzyl group onto the phenanthrene backbone. While specific methods may vary, one common approach is the Friedel-Crafts alkylation of phenanthrene using benzyl chloride or benzyl bromide as the alkylating agent. The reaction typically occurs in the presence of Lewis acid catalysts, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) . Industrial production methods may involve similar principles but are optimized for scale and efficiency.
Chemical Reactions Analysis
9-Benzylphenanthrene can undergo various reactions, including oxidation, reduction, and substitution. Some common reagents and conditions include:
Oxidation: Oxidation of the benzyl group can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the carbonyl group (if present) can lead to the corresponding alcohol.
Substitution: Substitution reactions can occur at various positions on the phenanthrene ring system.
Major products formed from these reactions depend on the specific reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: As a model compound for understanding PAH reactivity.
Biology: Investigating its effects on cellular processes.
Medicine: Exploring its pharmacological properties.
Industry: Developing new materials or catalysts.
Mechanism of Action
The exact mechanism by which 9-benzylphenanthrene exerts its effects depends on the context (e.g., biological or chemical). It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While 9-benzylphenanthrene is unique due to its benzyl substituent, it shares similarities with other PAHs, such as phenanthrene, anthracene, and pyrene. These compounds have varying structures and properties, making them valuable for diverse applications.
Remember that this compound’s significance lies in its versatility and potential impact across different scientific domains.
Properties
CAS No. |
605-05-0 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
9-benzylphenanthrene |
InChI |
InChI=1S/C21H16/c1-2-8-16(9-3-1)14-18-15-17-10-4-5-11-19(17)21-13-7-6-12-20(18)21/h1-13,15H,14H2 |
InChI Key |
UVJRAORIEHWRRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B12102546.png)


![6-[[3,5-Dihydroxy-2-methyl-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B12102565.png)
amine](/img/structure/B12102573.png)
![3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B12102574.png)
![[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12102581.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)




